
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of ethyl, benzyloxy, bromo, and chloro substituents on a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate typically involves multiple steps. One common method is the esterification of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic ester intermediate is formed and then coupled with an appropriate halide to introduce the benzyloxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding dehalogenated products.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the halides can produce the corresponding hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anti-inflammatory Properties
Research has indicated that derivatives of this compound exhibit anti-inflammatory effects. For instance, studies on similar benzoate derivatives have shown inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Agrochemicals
The compound is utilized in the development of agrochemicals, particularly pesticides and herbicides. Its halogenated structure contributes to its effectiveness as a biocide.
Case Study: Herbicidal Activity
A study demonstrated that compounds with similar structural motifs exhibited significant herbicidal activity against various weed species. This suggests that this compound could be explored for similar applications in agricultural settings .
Material Science
In material science, this compound can be used as a precursor for functional materials. Its reactivity allows it to participate in polymerization reactions or surface modifications.
Case Study: Polymer Synthesis
Research has shown that compounds like this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo and chloro substituents can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(benzyloxy)-2-chlorobenzoate: Lacks the bromo substituent, which may affect its reactivity and biological activity.
Ethyl 3-(benzyloxy)-6-bromobenzoate: Lacks the chloro substituent, which can influence its chemical properties and applications.
Ethyl 3-(benzyloxy)-2,6-dichlorobenzoate: Contains an additional chloro substituent, which can enhance its reactivity in certain chemical reactions.
Uniqueness
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is unique due to the presence of both bromo and chloro substituents, which provide a distinct set of chemical properties and reactivity patterns
Biological Activity
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
1. Chemical Structure and Properties
This compound belongs to a class of halogenated benzoate derivatives. Its structure includes a benzyloxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of bromine and chlorine atoms is significant as these halogens can modify the electronic properties of the molecule, potentially enhancing its biological activity.
2. Antiviral Activity
Recent studies have explored the antiviral properties of halogenated derivatives, including those similar to this compound.
Table 1: Antiviral Activity of Halogenated Derivatives
Compound | Virus Targeted | EC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
This compound | Hepatitis E | TBD | TBD |
9m | HBV | 4.7 | >10 |
9da | Chikungunya | 18.2 | >5 |
9k | SARS-CoV-2 | 45.5 | >8 |
Note: EC50 values represent the concentration required to inhibit viral replication by 50%. SI values indicate the selectivity of the compound for viral cells over host cells.
Studies have indicated that brominated compounds tend to exhibit superior antiviral efficacy compared to their chlorinated counterparts, with specific modifications at positions C4′ and C6 yielding enhanced activity against various viruses, including hepatitis E and Chikungunya .
3. Antibacterial Activity
The antibacterial potential of this compound has also been evaluated against several pathogenic strains.
Table 2: Antibacterial Activity Against Pathogenic Strains
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli | TBD | TBD |
Staphylococcus aureus | TBD | TBD |
Salmonella Enteritidis | TBD | TBD |
MIC indicates the minimum inhibitory concentration, while MBC denotes the minimum bactericidal concentration.
In vitro studies have shown that derivatives with a benzyloxy group often exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The presence of halogens like bromine has been linked to increased antibacterial potency.
4. Case Studies and Research Findings
Several case studies have highlighted the effectiveness of halogenated benzoate derivatives in clinical settings:
- A study demonstrated that compounds with bromine substitutions exhibited significantly higher antiviral activity against hepatitis B virus (HBV), with EC50 values ranging from 2.3 to 4.7 µM .
- Another investigation revealed that ethyl esters similar to this compound showed promising results against various bacterial strains, suggesting their potential as lead compounds in antibiotic development .
Properties
IUPAC Name |
ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNORNJAKVWTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.